[4-(Difluoromethyl)-3-methoxyphenyl]methanol is an organic compound characterized by its unique structure that includes a difluoromethyl group and a methoxy group attached to a phenyl ring. Its molecular formula is , with a molecular weight of 204.17 g/mol. This compound is cataloged under various identifiers, including the PubChem CID 16769461 and the MDL number MFCD06202712. It typically appears as a liquid at room temperature and is recognized for its potential applications in scientific research and pharmaceuticals .
This compound falls under the category of aromatic alcohols due to the presence of a hydroxymethyl group (-CH2OH) attached to an aromatic ring. The inclusion of fluorine atoms in its structure classifies it as a fluorinated organic compound, which often exhibits distinct chemical properties compared to non-fluorinated analogs. The difluoromethyl group enhances the compound's reactivity and solubility characteristics, making it an interesting subject for further study in various chemical contexts .
The synthesis of [4-(difluoromethyl)-3-methoxyphenyl]methanol can be achieved through several methods, primarily involving the introduction of difluoromethyl and methoxy groups onto a phenolic structure. One common synthetic route includes:
Each step must be optimized for yield and purity, often involving purification techniques such as column chromatography or recrystallization to isolate the desired product.
The molecular structure of [4-(difluoromethyl)-3-methoxyphenyl]methanol features a phenolic ring substituted at positions 3 and 4 with a methoxy group and a difluoromethyl group, respectively. The structural formula can be represented as follows:
COC1=C(C=CC(=C1)CO)OC(F)FThis configuration suggests potential for hydrogen bonding due to the hydroxyl group, while the difluoromethyl group may influence electronic properties and sterics within chemical reactions .
The reactivity of [4-(difluoromethyl)-3-methoxyphenyl]methanol encompasses several types of chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry, allowing for further derivatization and exploration of its properties.
The mechanism by which [4-(difluoromethyl)-3-methoxyphenyl]methanol exerts its effects largely depends on its functional groups:
The physical properties of [4-(difluoromethyl)-3-methoxyphenyl]methanol include:
Chemical properties include:
These properties are crucial for understanding how this compound may behave in various chemical environments or biological systems .
The potential applications of [4-(difluoromethyl)-3-methoxyphenyl]methanol span several fields:
Further studies are necessary to fully elucidate its biological activities and practical applications across these domains .
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6